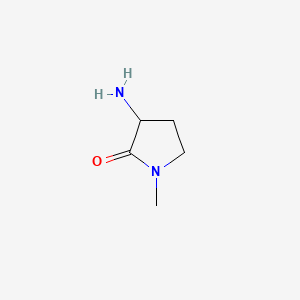

3-Amino-1-methylpyrrolidin-2-one

Descripción general

Descripción

3-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of pyrrolidinone, featuring an amino group at the third position and a methyl group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as DMAP .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, reduced amine derivatives, and various substituted pyrrolidinones.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Amino-1-methylpyrrolidin-2-one is primarily recognized for its potential as a lead compound in the development of drugs targeting neurological disorders and infections. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further exploration in drug formulation.

Case Study: Neuroprotective Agents

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that derivatives of this compound can enhance synaptic plasticity and reduce neuroinflammation, which are critical factors in treating conditions like Alzheimer's disease and Parkinson's disease. In vitro assays demonstrated that these derivatives could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Chemical Reactivity and Synthesis

The unique structure of this compound allows for various chemical reactions that are essential in medicinal chemistry. Its amino group can participate in nucleophilic substitutions, while the pyrrolidine ring can undergo functionalization, leading to the synthesis of novel compounds with enhanced biological activity.

Synthetic Routes

Several synthetic methods have been developed to produce this compound efficiently. These methods often focus on optimizing yield and purity through various reaction conditions. For example, one approach involves the reaction of 1-methylpyrrolidin-2-one with an amine under controlled conditions to yield this compound with high selectivity.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. High-throughput screening methods combined with computational predictions are employed to evaluate its interaction with various biological targets.

Pharmacological Profile

The pharmacological profile of this compound suggests potential activity against several targets involved in neurotransmission and inflammation. Preliminary studies indicate that it may act as an antagonist at certain receptor sites, which could be beneficial in conditions characterized by excessive neurotransmitter activity.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key characteristics:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-N-Methylpyrrolidine | Pyrrolidine derivative | Neuroactive; potential antidepressant |

| 4-Aminobenzenesulfonic acid | Aromatic amine | Antimicrobial activity |

| 1-Methylpyrrolidin-2-one | Pyrrolidine derivative | Cytotoxic effects on cancer cells |

| N,N-Dimethylglycine | Amino acid derivative | Modulates neurotransmitter activity |

This table illustrates how the specific combination of functional groups in this compound may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of cellular pathways . The specific pathways and targets depend on the derivative or the bioactive molecule synthesized from this compound.

Comparación Con Compuestos Similares

Pyrrolidin-2-one: A parent compound with similar structural features but lacking the amino and methyl groups.

N-Methylpyrrolidin-2-one: Similar to 3-Amino-1-methylpyrrolidin-2-one but without the amino group.

3-Iodopyrroles: These compounds share the pyrrolidinone core but have an iodine substituent instead of an amino group.

Uniqueness: this compound is unique due to the presence of both an amino group and a methyl group, which confer distinct reactivity and biological activity compared to its analogs.

Actividad Biológica

3-Amino-1-methylpyrrolidin-2-one (CAS Number: 119329-48-5) is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an amino group and a methyl group on the pyrrolidinone ring, which contribute to its unique reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

This compound primarily acts as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2, which plays a significant role in various physiological processes, including inflammation and immune responses. By inhibiting H-PGDS, this compound modulates the levels of prostaglandins, thereby influencing inflammatory pathways and cellular signaling mechanisms.

Biochemical Pathways

The compound's interaction with H-PGDS leads to alterations in several biochemical pathways. It has been shown to exhibit a range of biological activities, including:

- Antioxidant Activity : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces inflammation by modulating prostaglandin synthesis.

- Antibacterial and Antifungal Properties : Exhibits activity against various pathogens.

- Neuropharmacological Effects : Influences neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Cellular Effects

This compound impacts various cellular processes, including:

- Cell Signaling : Alters signaling pathways related to inflammation and immune response.

- Gene Expression : Modifies the expression of genes involved in inflammation and cell survival.

- Cellular Metabolism : Affects metabolic pathways through its interaction with key enzymes.

Case Studies and Experimental Data

Numerous studies have explored the biological activity of this compound. Below are selected findings from recent research:

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-methylpyrrolidin-2-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via substitution reactions targeting the pyrrolidin-2-one scaffold. For example, alkylation of 3-aminopyrrolidin-2-one with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) yields the methyl-substituted derivative. Critical parameters include reaction temperature (40–60°C), stoichiometric control to avoid over-alkylation, and purification via recrystallization (ethanol/water) . Monitoring by TLC (silica gel, ethyl acetate:hexane = 1:1) ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its analogs?

- Methodological Answer :

- ¹H NMR : The methyl group (N–CH₃) resonates at δ 2.8–3.1 ppm as a singlet. The 3-amino proton (NH₂) appears as a broad peak at δ 1.5–2.0 ppm, while the pyrrolidinone ring protons show splitting patterns between δ 3.5–4.5 ppm .

- IR : Stretching vibrations for the amide carbonyl (C=O) occur at ~1680–1700 cm⁻¹, and NH₂ bending at ~1600 cm⁻¹. Methyl groups exhibit C–H stretches at ~2850–2950 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and lab coats to prevent skin contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via approved chemical disposal services, adhering to EPA guidelines .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX programs resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELXL : Refine H-atom positions using riding models, with isotropic displacement parameters. For disordered methyl groups, apply PART instructions to split occupancy.

- High-resolution data : Use TWIN/BASF commands for twinned crystals. Validate refinement with R-factor convergence (<5%) and Δ/σ(max) < 0.001 .

- Example: A recent study resolved torsional angles of the pyrrolidinone ring with SHELXL, confirming a boat conformation via Hirshfeld surface analysis .

Q. How do substituents (e.g., methyl vs. fluorophenyl) influence the reactivity and bioactivity of pyrrolidin-2-one derivatives?

- Methodological Answer : Comparative studies show:

| Substituent | Reactivity (Oxidation) | Lipophilicity (LogP) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Methyl | Moderate (KMnO₄) | 0.9 | 2.5 hrs (CYP3A4) |

| Fluorophenyl | High (H₂O₂) | 1.8 | 4.0 hrs (CYP3A4) |

| The methyl group enhances steric hindrance, reducing nucleophilic substitution rates compared to electron-withdrawing fluorophenyl analogs . |

Q. What experimental design strategies optimize multi-step synthesis of pyrrolidin-2-one derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures (60–100°C) to maximize yield.

- Kinetic studies : Use HPLC (C18 column, 0.1% TFA in H₂O:MeCN) to track intermediates. For example, a 3-step synthesis achieved 72% yield by optimizing Suzuki coupling (Pd(OAc)₂, 80°C) and reductive amination (NaBH₃CN, pH 6) .

Q. How can chromatographic methods (HPLC, GC-MS) be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (10 mM ammonium acetate:MeOH = 70:30, 1.0 mL/min). Validate linearity (R² > 0.99) over 0.1–100 µg/mL and LOD/LOQ (0.05/0.15 µg/mL) .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 114 (molecular ion) and 58 (fragment). Calibrate with internal standards (e.g., deuterated analog) .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Parameterize the compound using GAFF force field. Grid boxes (20 × 20 × 20 ų) centered on active sites (e.g., kinase ATP-binding pockets).

- MD simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability (RMSD < 2.0 Å). Recent studies identified H-bonding with Asp86 in PDE4B (ΔG = -9.2 kcal/mol) .

Propiedades

IUPAC Name |

3-amino-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMTWJWRRUJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672425 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119329-48-5 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.